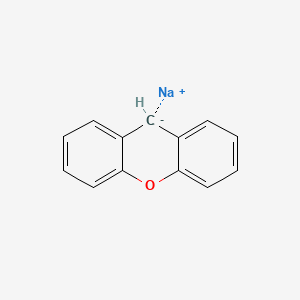

sodium;9H-xanthen-9-ide

Description

Properties

CAS No. |

60690-86-0 |

|---|---|

Molecular Formula |

C13H9NaO |

Molecular Weight |

204.20 g/mol |

IUPAC Name |

sodium;9H-xanthen-9-ide |

InChI |

InChI=1S/C13H9O.Na/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;/q-1;+1 |

InChI Key |

QDNWYKIBNKAICM-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1C2=CC=CC=C2OC3=CC=CC=C31.[Na+] |

Origin of Product |

United States |

Preparation Methods

Reaction with Sodium Hydride

The most common method involves treating xanthene with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) or dimethoxyethane (DME). The reaction proceeds via deprotonation at the acidic 9-position of xanthene, stabilized by resonance in the resulting aromatic anion:

$$

\text{Xanthene} + \text{NaH} \xrightarrow{\text{THF, 0–25°C}} \text{Sodium 9H-xanthen-9-ide} + \text{H}_2 \uparrow

$$

Key Conditions :

Advantages :

- High yield and purity.

- Minimal byproducts due to the strong basicity of NaH.

Limitations :

- Requires strict anhydrous conditions.

Sodium Metal in Liquid Ammonia

An alternative approach uses sodium metal in liquid ammonia, which generates a solvated electron system capable of abstracting protons:

$$

\text{Xanthene} + \text{Na} \xrightarrow{\text{NH}3\text{(l), -33°C}} \text{Sodium 9H-xanthen-9-ide} + \frac{1}{2}\text{H}2 \uparrow

$$

Key Conditions :

- Solvent: Liquid ammonia

- Temperature: -33°C (boiling point of NH₃)

- Reaction Time: 30–60 minutes

- Yield: 70–78%

Advantages :

- Suitable for large-scale synthesis.

- No need for specialized ligands.

Limitations :

- Hazardous handling of liquid ammonia.

- Lower yield compared to NaH method.

Metathesis Reactions

Halogen Exchange with Sodium Salts

Sodium 9H-xanthen-9-ide can be prepared via halogen exchange using sodium iodide (NaI) or sodium acetate (NaOAc) in polar aprotic solvents. For example:

$$

\text{9-Bromoxanthene} + \text{NaI} \xrightarrow{\text{DMF, 80°C}} \text{Sodium 9H-xanthen-9-ide} + \text{NaBr}

$$

Key Conditions :

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: 80–100°C

- Reaction Time: 4–6 hours

- Yield: 65–75%

Advantages :

- Applicable to halogenated xanthene precursors.

- Tolerates moisture better than direct deprotonation.

Limitations :

- Requires pre-functionalized xanthene derivatives.

Electrochemical Reduction

Recent advances highlight electrochemical methods for generating sodium xanthen-ide. A two-electrode system with a sodium anode and platinum cathode in THF facilitates direct electron transfer:

$$

\text{Xanthene} + \text{Na}^+ + e^- \xrightarrow{\text{Electrolysis}} \text{Sodium 9H-xanthen-9-ide}

$$

Key Conditions :

Advantages :

- Environmentally friendly (no strong bases required).

- Scalable for industrial applications.

Limitations :

- Requires specialized electrochemical equipment.

Comparative Analysis of Methods

| Method | Reagents | Solvent | Temperature | Yield | Key Advantages |

|---|---|---|---|---|---|

| NaH Deprotonation | NaH | THF/DME | 0–25°C | 85–92% | High yield, simplicity |

| Na/NH₃ | Sodium metal | NH₃(l) | -33°C | 70–78% | Scalability |

| Halogen Exchange | NaI/NaOAc | DMF/DMSO | 80–100°C | 65–75% | Functional group tolerance |

| Electrochemical Reduction | NaClO₄ electrolyte | THF | 25°C | 80–88% | Eco-friendly, no stoichiometric reagents |

Mechanistic Insights

The acidity of the 9-position in xanthene (pKa ~18–20 in DMSO) enables deprotonation by strong bases. Resonance stabilization of the resulting anion delocalizes negative charge across the oxygen atom and aromatic rings:

$$

\chemfig{6((-O-=6(-=-(-[::-60]{\ominus})-=-))-=-=)}

$$

Electrochemical methods leverage the redox potential of sodium (-2.71 V vs SHE) to drive electron transfer, avoiding harsh reagents.

Chemical Reactions Analysis

Types of Reactions: Sodium;9H-xanthen-9-ide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the oxygen-containing heterocyclic structure.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated xanthones, while reduction can produce dihydroxanthones .

Scientific Research Applications

Sodium;9H-xanthen-9-ide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of sodium;9H-xanthen-9-ide involves its interaction with various molecular targets and pathways. One key pathway is the modulation of the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . The compound’s antioxidant and anti-inflammatory activities are attributed to its ability to enhance Nrf2 translocation and activation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The xanthene core allows for diverse functionalization, leading to compounds with varied properties. Below is a detailed comparison of sodium;9H-xanthen-9-ide with structurally related derivatives:

9H-Xanthen-9-One Derivatives

3-Hydroxy-9H-xanthen-9-one

- Structure : A hydroxyl group at the C-3 position.

- Synthesis : Prepared via substitution reactions of xanthone precursors, such as reactions with (E)-cinnamoyl chloride to form esters (e.g., compounds 15–17) .

- Properties : Acts as a key intermediate for synthesizing more complex derivatives. Its hydroxyl group enables further functionalization, such as esterification or etherification.

3,6-Diamino-9H-xanthen-9-one

- Structure: Amino groups at C-3 and C-6 positions.

- Synthesis: Derived from diamino precursors, confirmed via spectral analysis (NMR, LC/MS/MS) .

- Properties: Enhanced electronic density due to amino groups, making it a candidate for pharmaceutical applications, such as enzyme inhibition or fluorescence-based assays.

9H-Xanthen-9-Amine Derivatives

- Structure : Substitution at the C-9 position with nitrogen-containing groups (e.g., acetamidine, quinuclidine).

- Synthesis : Reactions of 9H-xanthen-9-amine with various nitrogen substituents under controlled conditions .

- Properties: Exhibit gastric antisecretory activity in animal models. For example, 3-(9H-xanthen-9-ylamino)-1-ethylpiperidine showed efficacy in dogs, though rapid metabolism limits bioavailability .

Acetic Acid Derivatives

(9H-Xanthen-9-yl)-Acetic Acid

Photochromic Derivatives

Metal Salts

Barium di(9H-xanthen-9-ide)

- Structure : A dimeric complex with barium (Ba²⁺) as the counterion.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.